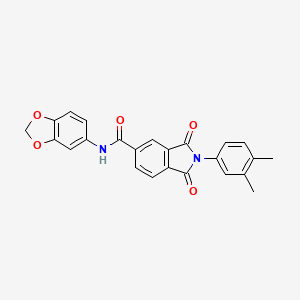![molecular formula C21H10ClN3O5 B6098402 2-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B6098402.png)
2-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as C16, and it has been shown to have a wide range of applications in various fields of research.
作用机制
The mechanism of action of C16 is not fully understood, but it is believed to act as an inhibitor of protein kinase CK2. Protein kinase CK2 is a key regulator of cell growth and proliferation, and its inhibition has been shown to have anti-cancer effects. C16 has also been shown to inhibit the activity of other enzymes, including topoisomerase II and cyclin-dependent kinase 7.
Biochemical and Physiological Effects:
C16 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and have neuroprotective effects. C16 has been shown to inhibit the activity of several enzymes, including protein kinase CK2, topoisomerase II, and cyclin-dependent kinase 7.
实验室实验的优点和局限性
C16 has several advantages for use in lab experiments. It is a potent inhibitor of protein kinase CK2, making it a useful tool for studying the role of this enzyme in various cellular processes. C16 is also relatively stable and can be easily synthesized in large quantities. However, there are also several limitations to the use of C16 in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, the synthesis of C16 is a complex process that requires specialized equipment and expertise.
未来方向
There are several future directions for the study of C16. One potential direction is the development of more potent and selective inhibitors of protein kinase CK2. Another potential direction is the use of C16 as a tool for drug discovery, as it can be used to identify potential drug targets. Additionally, the use of C16 in combination with other drugs may have synergistic effects and improve treatment outcomes. Further studies are needed to fully understand the mechanism of action of C16 and its potential applications in scientific research.
Conclusion:
In conclusion, 2-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione, or C16, is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in various fields, including cancer research, neuroscience, and drug discovery. C16 inhibits the activity of several enzymes, including protein kinase CK2, and has been shown to have anti-cancer and neuroprotective effects. While there are limitations to the use of C16 in lab experiments, it remains a useful tool for studying the role of protein kinase CK2 in various cellular processes. Future studies are needed to fully understand the potential applications of C16 in scientific research.
合成方法
The synthesis of C16 involves a multi-step process that requires several chemical reactions. The starting materials for the synthesis are 5-chloro-1,3-benzoxazole and 3-nitrobenzaldehyde. These two compounds are reacted together in the presence of a catalyst to form an intermediate product. The intermediate product is then reacted with phthalic anhydride to form the final product, C16. The synthesis of C16 is a complex process that requires specialized equipment and expertise.
科学研究应用
C16 has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in various fields, including cancer research, neuroscience, and drug discovery. C16 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function. C16 has also been used as a tool for drug discovery, as it can be used to identify potential drug targets.
属性
IUPAC Name |
2-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10ClN3O5/c22-12-4-7-18-17(9-12)23-19(30-18)11-2-1-3-13(8-11)24-20(26)15-6-5-14(25(28)29)10-16(15)21(24)27/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAJMNRKVAASGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C4=NC5=C(O4)C=CC(=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6098321.png)
![1-(4-{2-[3-(hydroxymethyl)-3-(2-phenoxyethyl)-1-piperidinyl]-2-oxoethoxy}phenyl)ethanone](/img/structure/B6098327.png)
![(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6098335.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B6098350.png)
![1-isopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6098356.png)
![N-(4-methoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6098358.png)
![N-ethyl-6-(3-methoxy-1-piperidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6098365.png)
![2-(4-methoxyphenyl)-N-({1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6098368.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6098374.png)
![1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B6098389.png)

![1-[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B6098403.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-propoxypiperidine](/img/structure/B6098411.png)
